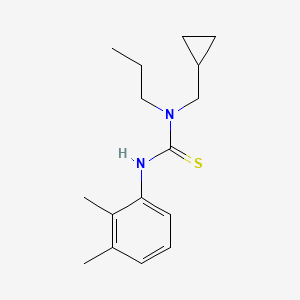

![molecular formula C22H30N6O B5549416 4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5549416.png)

4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to the primary compound often involves nucleophilic substitution reactions, starting from base pyrimidine or pyrazole compounds. For example, derivatives like 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one were synthesized through such methods, showcasing the versatility in creating structurally related compounds with potential antiproliferative activities against various human cancer cell lines (Mallesha et al., 2012).

Molecular Structure Analysis

Crystal and molecular structure analyses have been conducted on similar compounds, revealing their crystallization in specific systems and providing insights into their geometric configurations. For instance, the analysis of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives highlighted their crystallization in the monoclinic system with detailed cell constants, offering a deep dive into the structural aspects of these molecules (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving these compounds often include the formation of novel derivatives through interactions with various chemical agents. A study by Chern et al. (2004) on pyrazolo[3,4-d]pyrimidines demonstrated the antiviral activity of these derivatives, especially against human enteroviruses, by synthesizing a series of compounds and evaluating their inhibitory effects at nanomolar concentrations, highlighting the importance of phenyl groups and hydrophobic diarylmethyl groups in antiviral activity (Chern et al., 2004).

Scientific Research Applications

Anticancer Potential

A study explored the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. These compounds exhibited significant activity against various cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Synthesis of Novel Derivatives

The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone was conducted. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, demonstrating their potential in drug discovery (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

Novel derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety were synthesized. These compounds expanded the scope of heterocyclic chemistry and could have diverse applications in pharmaceuticals (Ho & Suen, 2013).

Molecular Structure Analysis

The molecular and crystal structures of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative were characterized. This analysis is crucial in understanding the physical and chemical properties of such compounds (Karczmarzyk & Malinka, 2004).

Antimicrobial Activity

A novel series of thiazolidinone derivatives showed significant antimicrobial activity against various bacteria and fungi. These findings highlight the potential of these compounds in developing new antimicrobial drugs (Patel et al., 2012).

Antiviral Applications

Pyrazolo[3,4-d]pyrimidines were found to be highly effective in inhibiting enterovirus replication, suggesting their potential as antiviral agents (Chern et al., 2004).

Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

New pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and demonstrated potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line, indicating their potential in cancer therapy (Abdellatif et al., 2014).

Novel Derivatives for Antimicrobial Applications

New pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]-1,2,4-triazine, and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives were synthesized, exhibiting moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).

Thiazolidinone Derivatives in Microbial Inhibition

Thiazolidinone derivatives demonstrated antimicrobial activity against various bacteria and fungi, contributing to the search for new antimicrobial agents (Patel et al., 2012).

Selective Alpha 1-Adrenoceptor Antagonists

Novel arylpiperazines were identified as alpha 1-adrenoceptor subtype-selective antagonists, which could have implications in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Bis(heteroaryl)piperazines were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, leading to the development of potent inhibitors for HIV-1 treatment (Romero et al., 1994).

properties

IUPAC Name |

(2,4-dimethylphenyl)-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O/c1-17-4-5-19(18(2)14-17)22(29)28-12-10-27(11-13-28)21-15-20(23-16-24-21)26-8-6-25(3)7-9-26/h4-5,14-16H,6-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJIKGSIBPMSIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCN(CC4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethylphenyl)(4-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-5-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5549339.png)

![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)

![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)

![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)

![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)

![2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549381.png)

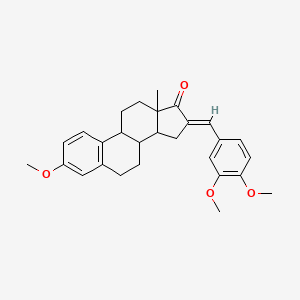

![2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5549392.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5549399.png)

![methyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B5549408.png)

![8-quinolinyl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5549410.png)

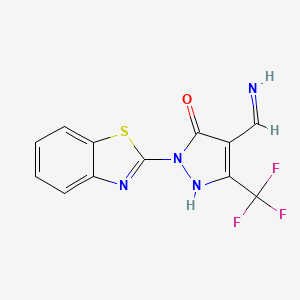

![2-(1H-1,2,4-triazol-5-ylthio)-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5549418.png)